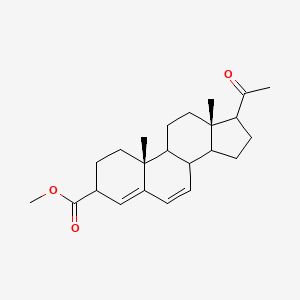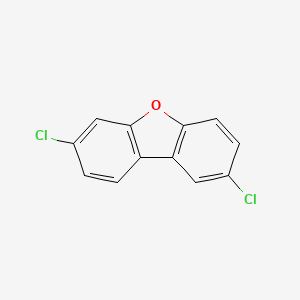
2,7-Dichlorodibenzofuran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Dichlorodibenzofuran is a member of the polychlorinated dibenzofurans (PCDFs) family, which are organic compounds with chlorine atoms attached to the carbon atoms of the parent dibenzofuran molecule . These compounds are known for their environmental persistence and potential toxicity . This compound is particularly notable for its use in scientific research and its occurrence as an industrial by-product .
准备方法
Synthetic Routes and Reaction Conditions
2,7-Dichlorodibenzofuran can be synthesized through various chemical reactions involving chlorinated precursors. One common method involves the chlorination of dibenzofuran under controlled conditions . The reaction typically requires a chlorinating agent such as chlorine gas or a chlorinated solvent, and the process is carried out at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms .
Industrial Production Methods
Industrial production of this compound is often an unintended consequence of processes involving chlorinated compounds. For example, it can be formed during the incineration of chlorine-containing materials such as polyvinyl chloride (PVC) and polychlorinated biphenyls (PCBs) . These processes typically occur at temperatures below 1200°C, where the presence of chlorine donors leads to the formation of polychlorinated dibenzofurans .
化学反应分析
Types of Reactions
2,7-Dichlorodibenzofuran undergoes various chemical reactions, including:
Substitution: Chlorine atoms in this compound can be substituted with other functional groups through reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of chlorinated quinones, while reduction may yield partially dechlorinated dibenzofurans .
科学研究应用
2,7-Dichlorodibenzofuran has several applications in scientific research:
Environmental Analysis: It is used as a standard in the analysis of environmental pollutants, particularly in studies of dioxins and furans.
Toxicology Studies: Due to its potential toxicity, it is studied to understand its effects on human health and the environment.
Biodegradation Research: It serves as a model compound in studies investigating the microbial degradation of chlorinated organic pollutants.
作用机制
2,7-Dichlorodibenzofuran exerts its effects primarily through interaction with the aryl hydrocarbon receptor (AhR) . This receptor is a ligand-activated transcription factor that binds to specific DNA sequences, leading to the activation of genes involved in the metabolism of xenobiotic compounds . The binding of this compound to AhR can result in the induction of enzymes such as cytochrome P450, which are involved in the detoxification and metabolism of various chemicals .
相似化合物的比较
Similar Compounds
2,3,7,8-Tetrachlorodibenzofuran (TCDF): Known for its high toxicity and environmental persistence.
2,4,8-Trichlorodibenzofuran: Studied for its biodegradation by specific bacterial strains.
1,2-Dichlorodibenzofuran: Another chlorinated dibenzofuran with similar chemical properties.
Uniqueness
2,7-Dichlorodibenzofuran is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and biological activity. Its selective interaction with the aryl hydrocarbon receptor and its role as a model compound in environmental and toxicological studies highlight its importance in scientific research .
属性
CAS 编号 |
74992-98-6 |
|---|---|
分子式 |
C12H6Cl2O |
分子量 |
237.08 g/mol |
IUPAC 名称 |
2,7-dichlorodibenzofuran |
InChI |
InChI=1S/C12H6Cl2O/c13-7-2-4-11-10(5-7)9-3-1-8(14)6-12(9)15-11/h1-6H |
InChI 键 |
DOZUTNBCPVUMPY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1Cl)OC3=C2C=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


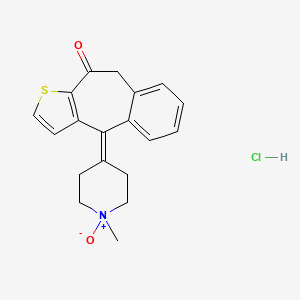
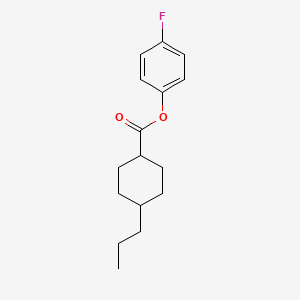
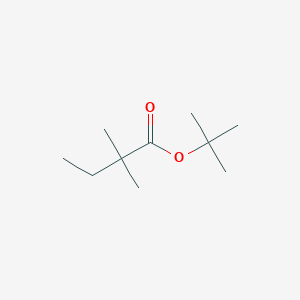

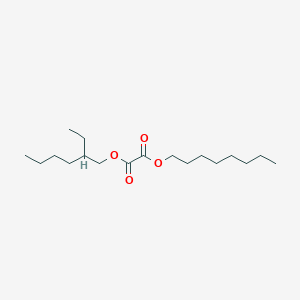
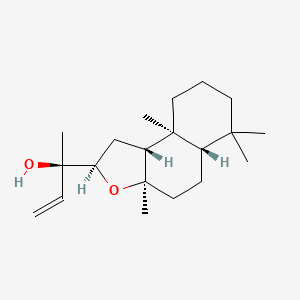
![Methyl[(oxiran-2-yl)methyl]amine](/img/structure/B13413995.png)
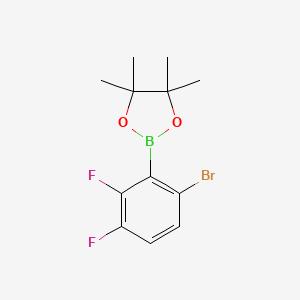
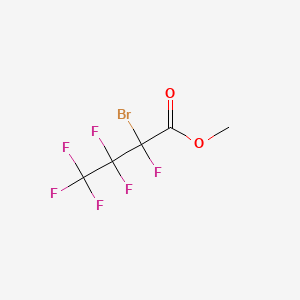
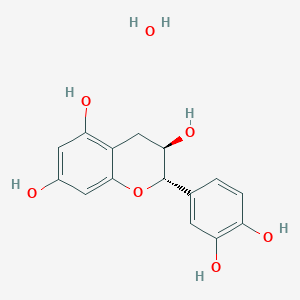
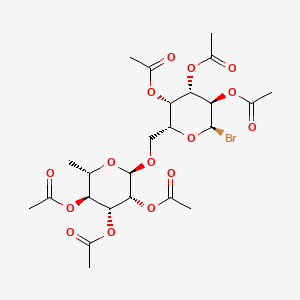
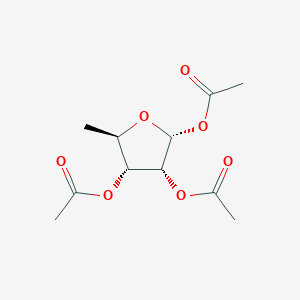
![(2R,4S)-2-[carboxy-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B13414041.png)
